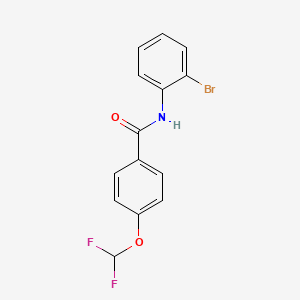

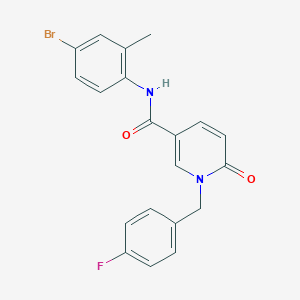

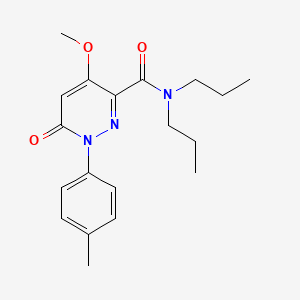

N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-((1-methylpiperidin-4-yl)methyl)-1-naphthamide” were not found, there are synthesis methods available for related compounds. For instance, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine has been synthesized, but the exact method is not detailed .

Scientific Research Applications

Alzheimer's Disease Diagnostics

Researchers have developed hydrophobic radiofluorinated derivatives for positron emission tomography (PET) imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. The study demonstrates the potential of these compounds in facilitating the diagnostic assessment of Alzheimer's and monitoring therapeutic responses (Shoghi-Jadid et al., 2002).

Sigma Receptor Binding and Antiproliferative Activity

Another study explored the effect of methyl substitution on the piperidine ring of naphthalene derivatives for selective binding and activity at sigma receptors. These compounds showed significant sigma(1) ligand potency and selectivity, demonstrating antiproliferative activity in glioma cells, which suggests their potential in tumor research and therapy (Berardi et al., 2005).

Hydrodesulfurization (HDS)

Research on the hydrodesulfurization of dibenzothiophene and its derivatives in the presence of N-containing molecules like 2-methylpiperidine highlighted the inhibitory effect of these molecules on the HDS process. This study contributes to understanding the interactions in catalytic processes relevant to fuel purification (Egorova & Prins, 2004).

Fluorescence in Biochemical Sensing

The design and synthesis of core-substituted naphthalene diimides (NDIs) have been extensively researched for their applications in supramolecular chemistry, sensors, and molecular switching devices. These NDIs exhibit unique electronic and fluorescence properties, making them suitable for sensing aromatic systems and catalysis through anion-π interactions, as well as potential applications in DNA intercalation for medicinal purposes (Kobaisi et al., 2016).

Mechanism of Action

Target of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives .

Biochemical Pathways

Piperidine-containing compounds are known to be involved in a wide range of biological activities and pharmacological applications .

Result of Action

It is known that piperidine derivatives can have a variety of effects, depending on their structure and the presence of specific functional groups .

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-20-11-9-14(10-12-20)13-19-18(21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGGIOXIYMFISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)

![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)

![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)